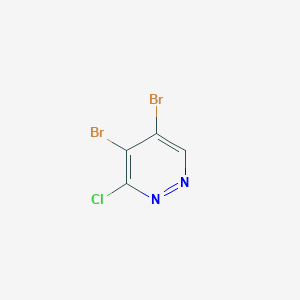

4,5-dibromo-3-chloroPyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4HBr2ClN2 |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

4,5-dibromo-3-chloropyridazine |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-9-4(7)3(2)6/h1H |

InChI Key |

CYKLJXKHEUFPED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dibromo 3 Chloropyridazine

Retrosynthetic Analysis of 4,5-Dibromo-3-chloropyridazine

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most straightforward approach involves disconnecting the carbon-halogen bonds, pointing to a precursor pyridazine (B1198779) ring that can undergo sequential or direct halogenation. This leads back to simpler, potentially commercially available, pyridazine cores.

A primary retrosynthetic pathway can be envisioned as follows:

Disconnection of C-Halogen Bonds: The target molecule can be disconnected at the C-Cl and C-Br bonds. This suggests a precursor such as pyridazin-3(2H)-one, which can be halogenated. A plausible precursor is 4,5-dibromopyridazin-3(2H)-one . The final step would be the conversion of the hydroxyl group at position 3 to a chloro group, a common transformation in heterocyclic chemistry.

Disconnection of the Pyridazine Ring: A more fundamental disconnection breaks the N-N and C-C bonds of the ring. This points towards a cyclization-condensation reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound, a classical method for forming the pyridazine core. youtube.com For the target molecule, a suitably substituted diketone or ketoacid would be required.

This analysis highlights that a stepwise functionalization strategy, likely starting from a pre-formed pyridazine ring, is a more controlled and practical approach than attempting to construct the fully halogenated ring in a single step.

Precursor Compounds and Starting Materials in Pyridazine Syntheses

The synthesis of the pyridazine ring system can be achieved from a variety of starting materials. The choice of precursor is critical and often dictated by the desired substitution pattern on the final molecule.

Common precursors for pyridazine synthesis include:

Maleic Hydrazide: This is a widely used starting material for producing the pyridazine core. Treatment of maleic hydrazide with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can yield 3,6-dichloropyridazine (B152260). youtube.comgoogle.com Similarly, phosphorus pentabromide can be used to produce 3,6-dibromopyridazine. google.com

Mucohalic Acids: Mucochloric acid (for chlorination) and mucobromic acid (for bromination) are valuable precursors for synthesizing halogenated pyridazinones. nih.gov For instance, the condensation of mucobromic acid with an aryl hydrazine under acidic conditions yields 4,5-dibromopyridazin-3(2H)-ones. nih.gov

1,4-Dicarbonyl Compounds: The condensation of 1,4-diketones or 4-ketoacids with hydrazine or its derivatives is a fundamental method for constructing the pyridazine ring. youtube.comorganic-chemistry.org

Dihalopyridazines: Commercially available dihalopyridazines, such as 3,6-dichloropyridazine , serve as versatile building blocks for further functionalization. asianpubs.orguni-muenchen.degoogle.com These compounds can undergo nucleophilic substitution or further halogenation to introduce additional substituents.

| Precursor Compound | Resulting Pyridazine Structure | Reference |

| Maleic Hydrazide | 3,6-Dichloropyridazine | youtube.comgoogle.com |

| Mucobromic Acid | 4,5-Dibromopyridazin-3(2H)-one | nih.gov |

| 3,6-Dichloropyridazine | Functionalized Pyridazines | asianpubs.org |

Direct Halogenation Approaches to Pyridazine Derivatives

Direct halogenation of the parent, unsubstituted pyridazine ring is challenging. The electron-deficient nature of the diazine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh reaction conditions and resulting in low yields and mixtures of regioisomers. chemrxiv.org

However, direct halogenation can be a viable strategy for pyridazine rings that are already substituted with activating groups or for pyridazinone systems.

Halogenation of Substituted Pyridazines: The presence of substituents can direct further halogenation. For example, the bromination of 3,6-dichloropyridazine with elemental bromine can be used to synthesize 4-bromo-3,6-dichloropyridazine. This indicates that direct bromination at the C4 and C5 positions of a chlorinated pyridazine is feasible, although selectivity can be an issue.

Halogenation of Pyridazinones: Pyridazin-3(2H)-one and its derivatives are more amenable to electrophilic substitution than their fully aromatic pyridazine counterparts. The synthesis of 2-allyl-4,5-dibromopyridazin-3(2H)-one, for instance, can be achieved through the halogenation of a pyridazinone precursor. smolecule.com

Stepwise Synthesis Strategies for Substituted Pyridazines

Given the challenges of direct, selective polyhalogenation, a stepwise approach is generally preferred for synthesizing a molecule like this compound. A plausible synthetic route can be constructed based on known reactions of pyridazine precursors.

A potential stepwise synthesis is proposed as follows:

Synthesis of 4,5-Dibromopyridazin-3(2H)-one: This key intermediate can be synthesized from the condensation of mucobromic acid with a suitable hydrazine, such as hydrazine hydrate (B1144303) or an aryl hydrazine. For example, reacting mucobromic acid with p-tolyl hydrazine under acidic conditions yields 2-p-tolyl-4,5-dibromopyridazin-3(2H)-one. nih.gov A similar reaction with hydrazine hydrate would yield the N-unsubstituted 4,5-dibromopyridazin-3(2H)-one.

Chlorination of the Pyridazinone: The resulting 4,5-dibromopyridazin-3(2H)-one can then be converted to the target compound, this compound. This transformation involves the replacement of the hydroxyl group (in the tautomeric form of the pyridazinone) at the C3 position with a chlorine atom. This is a standard and widely used reaction in heterocyclic chemistry, typically achieved by heating the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) . youtube.com

This stepwise strategy offers better control over the placement of the halogen atoms, avoiding the formation of complex isomeric mixtures that can arise from direct polyhalogenation of a simpler pyridazine core.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, especially in multi-step syntheses involving polyfunctional molecules.

Key parameters for optimization include:

Temperature Control: Halogenation reactions can be highly exothermic. Controlling the temperature is essential to prevent side reactions and the formation of undesired byproducts. For instance, the bromination of 4-chlorofuro[3,2-c]pyridine (B1586628) is initiated at -15 °C. chemicalbook.com

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Halogenated solvents like chloroform (B151607) or carbon tetrachloride are often used for bromination reactions. chemicalbook.com For nucleophilic substitution reactions on the pyridazine ring, polar aprotic solvents like 1,4-dioxane (B91453) may be employed. nih.gov

Reagent Selection: The choice of halogenating agent is critical. While elemental bromine is effective, reagents like N-bromosuccinimide (NBS) can offer better control and milder reaction conditions, potentially reducing the formation of side products. For the chlorination of pyridazinones, POCl₃ is a standard reagent, but others like PCl₅ can also be used. youtube.comgoogle.com

Reaction Time and Stoichiometry: Careful control of reaction time and the molar ratios of reactants is necessary to ensure the reaction goes to completion without promoting further, unwanted reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram scale or larger introduces several practical challenges.

Handling of Hazardous Reagents: Many of the reagents used in pyridazine synthesis are hazardous. Elemental bromine is corrosive and toxic, while phosphorus oxychloride is highly reactive and corrosive. youtube.comgoogle.com Scaling up requires appropriate safety infrastructure, including well-ventilated fume hoods and personal protective equipment.

Exothermic Reactions: The heat generated during halogenation reactions becomes more difficult to manage on a larger scale. Efficient cooling and controlled, slow addition of reagents are necessary to maintain the desired reaction temperature and prevent runaway reactions.

Purification: The purification of halogenated heterocyclic compounds can be challenging. Isomeric byproducts may have similar physical properties, making separation by distillation or recrystallization difficult. Column chromatography is often required to isolate the pure product, but this can be a bottleneck in large-scale production.

Waste Management: Large-scale syntheses generate significant amounts of chemical waste, including acidic and halogenated byproducts, which must be neutralized and disposed of in an environmentally responsible manner.

Despite these challenges, protocols for the gram-scale synthesis of related pyridazine derivatives have been reported, demonstrating that with careful process development, these syntheses are scalable in a laboratory setting. researchgate.netresearchgate.net

Reactivity and Transformation Pathways of 4,5 Dibromo 3 Chloropyridazine

Electrophilic Aromatic Substitution Reactions of Pyridazines

Pyridazines, like other azines such as pyridine, pyrazine (B50134), and pyrimidine, exhibit low reactivity towards electrophilic aromatic substitution (EAS) reactions. researchgate.netresearchgate.net This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms, which deactivates the aromatic ring towards attack by electrophiles. uomus.edu.iqmatanginicollege.ac.ingcwgandhinagar.com The nitrogen atoms create a positive pole on the carbon skeleton, making the ring less susceptible to electrophilic attack compared to benzene. uomus.edu.iqmatanginicollege.ac.in

Furthermore, the lone pairs on the nitrogen atoms are basic and can react with the acidic reagents typically used for EAS, such as in nitration or sulfonation. gcwgandhinagar.com This protonation of the nitrogen atom further deactivates the ring, rendering it highly resistant to electrophilic substitution. gcwgandhinagar.com Consequently, forcing conditions like high temperatures are often required for these reactions to proceed, and they generally result in low yields. uomus.edu.iqmatanginicollege.ac.in Theoretical studies, such as Density Functional Theory (DFT), have shown that the Highest Occupied Molecular Orbitals (HOMOs) of these substrates are not π orbitals, which helps to explain their low reactivity in EAS reactions. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) at Halogen Positions

In contrast to their inertness towards electrophiles, pyridazines are highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient aromatic systems. taylorfrancis.comuomustansiriyah.edu.iq The presence of halogens on the pyridazine (B1198779) ring, as in 4,5-dibromo-3-chloropyridazine, provides excellent leaving groups for nucleophilic attack. The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqjuniperpublishers.commasterorganicchemistry.com The subsequent loss of the halide leaving group restores the aromaticity of the ring. uomustansiriyah.edu.iq

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex. numberanalytics.comlibretexts.orgscribd.com The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, facilitating nucleophilic attack.

The regioselectivity of SNAr reactions in polyhalogenated pyridazines is a complex issue influenced by several factors, including the electronic effects of the ring nitrogen atoms and the nature of the substituents. In many polyhalogenated heterocyclic systems, the position of nucleophilic attack can often be predicted by considering the most electron-deficient carbon atom. baranlab.org For dihalopyridazines, the regioselectivity can be sensitive to the substitution pattern on the ring. For instance, in 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic substitution. mdpi.comwuxiapptec.com However, the presence of other substituents can alter this preference. wuxiapptec.com In the case of 4,5-dihalopyridazines, the specific regioselectivity would depend on the relative activation of the C-4 and C-5 positions by the pyridazine nitrogens and the chlorine at C-3. Studies on related systems like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that nucleophilic substitution occurs, though the regioselectivity between the C-4 and C-5 positions can be influenced by the nucleophile and reaction conditions. researchgate.net

The nature of the halogen atom (bromine vs. chlorine) plays a crucial role in determining the reactivity and selectivity in SNAr reactions. Generally, in SNAr, the bond to the leaving group is broken in the fast, product-forming step, so the bond strength is less critical than the ability of the halogen to stabilize the intermediate. However, the inherent electronic properties of the halogens do influence the reaction.

The typical reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I when the rate-determining step is the nucleophilic addition, due to the powerful inductive electron-withdrawing effect of fluorine stabilizing the Meisenheimer intermediate. libretexts.org Conversely, when considering the bond strength of the carbon-halogen bond, the order of reactivity is typically I > Br > Cl > F, as the C-I bond is the weakest. numberanalytics.com In the context of this compound, the two bromine atoms are generally better leaving groups than the chlorine atom in many substitution reactions. However, the electronic activation at each position on the pyridazine ring is a dominant factor.

A wide variety of nucleophiles can be employed in the SNAr reactions of halopyridazines, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, amines, and thiols. taylorfrancis.comnumberanalytics.com For example, reactions of chlorinated pyridazines with hydrazine (B178648) have been reported to yield substituted pyridazinones. researchgate.net The reaction of 4,7-dibromo researchgate.netuomus.edu.iqmatanginicollege.ac.inthiadiazolo[3,4-d]pyridazine, a related heterocyclic system, with oxygen and nitrogen nucleophiles has been shown to allow for selective monosubstitution or disubstitution depending on the reaction conditions. researchgate.net Thiols, in this particular system, tended to lead to the formation of bis-derivatives. researchgate.net The specific outcome of the reaction of this compound with various nucleophiles would depend on the interplay between the nucleophile's strength, the reaction conditions, and the inherent regioselectivity of the substrate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly those mediated by palladium catalysts, are powerful tools for the functionalization of halogenated heterocycles like this compound. rsc.orgethernet.edu.et These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used cross-coupling reactions. rsc.org Studies on polyhalogenated pyridazines have demonstrated the utility of this reaction for selective functionalization. The regioselectivity of Suzuki-Miyaura coupling on dihalopyridazines is influenced by both the electronic properties of the ring and the identity of the halogens.

In substrates with different halogens, the selectivity often follows the order of C-I > C-Br > C-Cl for oxidative addition of the palladium catalyst. rsc.org For a compound like this compound, this would suggest that the initial coupling would likely occur at one of the bromine-bearing positions (C-4 or C-5) over the chlorine-bearing position (C-3).

Research on the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids has shown that both mono- and di-substituted products can be formed. mdpi.com For instance, the reaction with phenylboronic acid can lead to the formation of the 4,5-diphenyl derivative. mdpi.com The regioselectivity between the C-4 and C-5 positions can be subtle and influenced by the specific catalyst system and reaction conditions. In some cases, a mixture of isomeric monosubstituted products is obtained. mdpi.com For example, studies on 3,5-dihalopyridazines have shown that the selectivity for coupling at C-3 versus C-5 can be dependent on the specific halogens present and the palladium catalyst used. rsc.org

Table 1: Research Findings on the Reactivity of Halogenated Pyridazines

| Reaction Type | Substrate | Key Findings | Citations |

| Electrophilic Aromatic Substitution | Pyridazines (general) | Low reactivity due to electron-deficient nature and protonation of ring nitrogens. | researchgate.net, uomus.edu.iq, researchgate.net, matanginicollege.ac.in, gcwgandhinagar.com |

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridazines (general) | Highly susceptible to SNAr due to electron-withdrawing nitrogens; proceeds via addition-elimination. | taylorfrancis.com, wuxiapptec.com, uomustansiriyah.edu.iq |

| SNAr Regioselectivity | 2,4-Dichloropyrimidines | Generally C-4 selective, but can be altered by other ring substituents. | mdpi.com, wuxiapptec.com |

| Suzuki-Miyaura Coupling | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Can form both mono- and di-substituted products; regioselectivity between C-4 and C-5 is observed. | mdpi.com |

| Suzuki-Miyaura Coupling | 3,5-Dihalopyridazines | Selectivity between C-3 and C-5 is dependent on the halogens and catalyst. | rsc.org |

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this compound for the introduction of alkynyl moieties. nrochemistry.comorganic-chemistry.org The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. Generally, the carbon-bromine bonds are more reactive than the carbon-chlorine bond under Sonogashira conditions.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine. nrochemistry.comscirp.org The choice of solvent, temperature, and ligands can influence the reaction's efficiency and selectivity.

Table 1: Examples of Sonogashira Coupling Reactions

| Catalyst System | Alkyne | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(CF₃COO)₂/PPh₃/CuI | Phenylacetylene | 3-chloro-4,5-bis(phenylethynyl)pyridazine | Good | scirp.org |

The introduction of alkynyl groups onto the pyridazine core opens pathways for further transformations, including cyclization reactions to form fused heterocyclic systems.

Heck and Stille Coupling Applications

The Heck and Stille reactions provide powerful methods for forming carbon-carbon bonds, and they have been utilized to functionalize the this compound core. thieme-connect.de

The Heck reaction involves the palladium-catalyzed coupling of the pyridazine halide with an alkene. masterorganicchemistry.com This reaction introduces vinyl or substituted vinyl groups onto the pyridazine ring. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

The Stille coupling utilizes organostannanes as coupling partners. organic-chemistry.orguwindsor.ca This method is known for its tolerance of a wide range of functional groups. uwindsor.ca In the context of this compound, Stille couplings can be employed to introduce alkyl, vinyl, or aryl groups. thieme-connect.de The reactivity order of the halogens (I > Br > Cl) is a key consideration for achieving selective coupling. organic-chemistry.org

Table 2: Heck and Stille Coupling Applications

| Reaction Type | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂ | Vinylated pyridazine | researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgrsc.org This reaction is instrumental in synthesizing arylamines from aryl halides. organic-chemistry.org For this compound, this strategy allows for the introduction of a variety of amine functionalities.

The reaction typically employs a palladium precatalyst and a bulky phosphine (B1218219) ligand, such as XPhos, in the presence of a base like sodium tert-butoxide. tcichemicals.comarkat-usa.org The choice of ligand is crucial for the efficiency of the catalytic cycle. acs.org The differential reactivity of the halogens can be exploited to achieve selective amination at the more reactive C-Br positions over the C-Cl position.

Table 3: Buchwald-Hartwig Amination of Halogenated Pyridazines

| Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Diphenylamine | Pd(dba)₂ / Diphosphine ligand | Triarylamine | Satisfactory | rsc.org |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | 4-Morpholinotoluene | 94% | tcichemicals.com |

Chemo- and Regioselective Considerations in Cross-Couplings

The presence of three distinct halogen atoms on the pyridazine ring of this compound presents a significant opportunity for selective functionalization. The inherent difference in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) is the primary factor governing this selectivity. acs.org

In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, the more reactive C-Br bonds will typically react preferentially over the C-Cl bond. thieme-connect.deresearchgate.net This allows for a stepwise functionalization approach. For instance, a Suzuki coupling can be performed selectively at one or both of the C-4 and C-5 positions, leaving the C-3 chloro substituent intact for subsequent transformations.

The regioselectivity between the C-4 and C-5 positions can be influenced by steric and electronic factors of the substrate and the incoming coupling partner, as well as by the specific catalyst and ligand system employed. rsc.org For example, in some dihalopyridazines, ligand tuning has been shown to switch the site of reactivity. rsc.org The ability to control both chemo- and regioselectivity is crucial for the synthesis of complex, highly substituted pyridazine derivatives. mdpi.com

Reductive Transformations and Dehalogenation Studies

Reductive transformations of this compound primarily involve the selective or complete removal of the halogen atoms. The ease of dehalogenation generally follows the reactivity order I > Br > Cl > F. nih.gov This differential reactivity allows for controlled, stepwise dehalogenation.

Various methods can be employed for dehalogenation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) and metal-mediated reductions (e.g., with indium in an ionic liquid). nih.govresearchgate.netgoogle.com Electrolytic reduction has also been shown to be effective for the dehalogenation of halogenated pyridines, where the halogen at the 4-position can be selectively replaced with hydrogen. google.com The choice of reducing agent and reaction conditions determines the extent of dehalogenation. For instance, milder conditions might selectively remove the more labile bromine atoms, while harsher conditions could lead to the removal of all three halogens.

Cycloaddition Reactions Involving the Pyridazine Core

The pyridazine ring itself can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. mdpi.comsinica.edu.tw While direct cycloaddition on this compound is not extensively documented, the functional groups introduced via cross-coupling reactions can undergo subsequent intramolecular cycloadditions.

For example, alkynyl groups introduced via Sonogashira coupling can participate in intramolecular [4+2] cycloadditions to form fused polycyclic aromatic systems. organic-chemistry.org Similarly, vinyl groups introduced via Heck coupling can undergo intramolecular cyclization. These cycloaddition pathways provide a powerful tool for constructing complex heterocyclic frameworks based on the pyridazine scaffold.

Functional Group Interconversions on the Halogenated Pyridazine Scaffold

Beyond cross-coupling and reduction, the halogen atoms on the this compound scaffold can be transformed into a variety of other functional groups through nucleophilic substitution and other interconversion reactions. solubilityofthings.comvanderbilt.edu

Nucleophilic aromatic substitution (SNAr) is a common pathway for replacing the halogens with nucleophiles such as amines, alkoxides, and thiolates. researchgate.netuni-muenchen.de The reactivity of the positions towards nucleophilic attack is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. The chlorine atom at the C-3 position, being adjacent to a ring nitrogen, is generally more susceptible to nucleophilic substitution than the bromine atoms at C-4 and C-5, although the relative reactivity can be influenced by the specific nucleophile and reaction conditions. nih.gov

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functionalities and the construction of diverse molecular architectures. researchgate.netthieme-connect.de

Derivatization and Scaffold Applications of 4,5 Dibromo 3 Chloropyridazine

Synthesis of Novel Pyridazine (B1198779) Derivatives through Sequential Functionalization

The differential reactivity of the halogen substituents on the 4,5-dibromo-3-chloropyridazine ring is a key feature that enables its use in sequential functionalization. The varying C-X bond strengths (C-Cl > C-Br) and the electronic environment of each position on the pyridazine ring allow for controlled, stepwise introduction of different functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the selective functionalization of halopyridazines. researchgate.netthieme-connect.de For instance, the bromine atoms, being more reactive than the chlorine atom in such catalytic cycles, can be selectively targeted. It has been demonstrated that regioselective arylation can be achieved at the 4-position of 4-bromo-6-chloro-3-phenylpyridazines. thieme-connect.de This principle can be extended to this compound, where the bromine at the 4- or 5-position would be expected to react preferentially over the chlorine at the 3-position.

Researchers have successfully performed regioselective Suzuki arylations on di- and tri-halogenated pyridazinones by taking advantage of the differential reactivity of bromo and triflate groups. thieme-connect.de This allows for the introduction of one or two different aryl groups at specific positions. A similar strategy can be envisioned for this compound, where one bromine atom could be selectively reacted, followed by a second coupling reaction at the other bromine position, and finally, substitution of the less reactive chlorine atom. This stepwise approach facilitates the creation of highly decorated and unsymmetrical pyridazine derivatives.

Nucleophilic aromatic substitution (SNAr) offers another pathway for sequential functionalization. The electron-deficient nature of the pyridazine ring, enhanced by the three electron-withdrawing halogen atoms, makes it susceptible to attack by nucleophiles. The positions of substitution can often be controlled by reaction conditions and the nature of the nucleophile. For example, in 4,5-dichloro-3(2H)-pyridazinone, the regioselectivity of methoxy (B1213986) group substitution at the 4- or 5-position was found to be dependent on the solvent used. thieme-connect.de This highlights the potential for controlling the sequence of nucleophilic additions to this compound.

The following table outlines a hypothetical sequential functionalization strategy for this compound based on established reactivity principles.

| Step | Reagent/Catalyst | Target Position | Product |

| 1 | Arylboronic acid, Pd catalyst | C5-Br | 5-Aryl-4-bromo-3-chloropyridazine |

| 2 | Different Arylboronic acid, Pd catalyst | C4-Br | 4,5-Diaryl-3-chloropyridazine |

| 3 | Amine, heat or catalyst | C3-Cl | 3-Amino-4,5-diarylpyridazine |

Construction of Fused Heterocyclic Systems from this compound

The polyhalogenated nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These fused rings are prevalent in many biologically active molecules and advanced materials. The general strategy involves sequential reactions where the halogens act as handles for ring annulation.

One common approach is to first introduce a nucleophilic group, such as an amine or a phenol, via substitution of one of the halogen atoms. The newly introduced functional group can then undergo an intramolecular reaction with an adjacent halogen to form a new ring. For instance, a Buchwald-Hartwig amination could be used to introduce an aniline (B41778) derivative at one of the bromo-positions. Subsequent intramolecular C-N bond formation, often palladium-catalyzed, would lead to the formation of a pyridazino-indole system. researchgate.net

Similarly, reaction with a bifunctional nucleophile can lead to the one-pot formation of fused systems. For example, reacting a diaminopyridine with a halogenated precursor can lead to the formation of imidazo[4,5-b]pyridine derivatives. In the context of this compound, reaction with a dinucleophile like hydrazine (B178648) or a substituted hydrazine could lead to the formation of pyridazino[4,5-d]pyridazines or other related fused systems.

The construction of imidazo[1,2-b]pyridazines has been achieved by reacting 3-amino-6-chloropyridazine (B20888) with α-haloketones. thesciencein.org A similar strategy could be employed starting from a derivative of this compound where the chlorine has been converted to an amino group. Subsequent reaction with a suitable dielectrophile could then lead to the formation of a fused imidazole (B134444) ring.

The following table provides examples of fused heterocyclic systems that could be synthesized from this compound derivatives.

| Starting Derivative | Reagent | Fused System |

| 5-Amino-4-bromo-3-chloropyridazine | α-haloketone | Imidazo[4,5-d]pyridazine |

| 4-(2-Aminophenyl)-5-bromo-3-chloropyridazine | Pd catalyst | Pyridazino[4,5-b]indole |

| 4,5-Dihydrazinyl-3-chloropyridazine | Phosgene | Pyridazino[4,5-d] researchgate.netthesciencein.orgmdpi.comtriazine |

Utilization as a Building Block in Complex Molecular Architectures

The ability to introduce multiple and varied substituents onto the pyridazine core via this compound makes it a valuable building block for the synthesis of complex molecular architectures. These architectures are often designed to interact with specific biological targets or to possess unique material properties.

In the field of medicinal chemistry, pyridazine derivatives are known to exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net The functional groups introduced onto the this compound scaffold can be tailored to optimize binding to a particular enzyme or receptor. For example, the synthesis of a series of 5-substituted-6-phenyl-3(2H)-pyridazinones as potential antiplatelet drugs has been reported. researchgate.net Using this compound as a starting point would allow for the exploration of a much wider chemical space in the search for more potent and selective drug candidates.

Beyond medicinal chemistry, halogenated heterocycles are increasingly used in materials science. The introduction of specific chromophores or electronically active groups onto the pyridazine ring can lead to the development of novel dyes, fluorescent probes, or organic electronic materials. The multiple reaction sites on this compound allow for the construction of conjugated systems with tunable optical and electronic properties. For example, the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles has been shown to yield materials with interesting nonlinear optical properties. researchgate.net

The following table illustrates the potential applications of complex molecules derived from this compound.

| Derived Molecular Architecture | Potential Application |

| Pyridazine-based macrocycles | Ionophores, sensors |

| Dendrimers with a pyridazine core | Drug delivery, catalysis |

| Conjugated oligomers/polymers | Organic electronics, photovoltaics |

Development of Libraries of Pyridazine-Based Scaffolds

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery and materials science. The development of libraries of related compounds allows for the rapid identification of hits with desired properties. This compound is an ideal starting material for the creation of such libraries due to its multiple and differentially reactive functionalization sites.

A library of pyridazine derivatives could be generated by reacting this compound with a diverse set of building blocks in a parallel synthesis format. For example, a set of different arylboronic acids could be reacted in the first step (e.g., Suzuki coupling at the 5-position), followed by a second set of boronic acids at the 4-position, and finally a set of amines or other nucleophiles at the 3-position. This would generate a large and diverse library of trisubstituted pyridazines.

The development of such libraries is crucial for structure-activity relationship (SAR) studies. By systematically varying the substituents at each position of the pyridazine ring, chemists can gain a deeper understanding of how different functional groups influence the biological activity or physical properties of the molecule. This information is vital for the rational design of improved compounds.

The following table outlines a possible scheme for the generation of a pyridazine-based library.

| Position | Reaction Type | Building Blocks |

| C5 | Suzuki Coupling | Library of arylboronic acids (A1, A2, A3...) |

| C4 | Suzuki Coupling | Library of arylboronic acids (B1, B2, B3...) |

| C3 | Nucleophilic Substitution | Library of amines (C1, C2, C3...) |

Stereochemical Aspects in Derivative Synthesis

When synthesizing derivatives from this compound, the introduction of chiral centers can lead to the formation of stereoisomers. The stereochemistry of these derivatives can have a profound impact on their biological activity and physical properties. Therefore, controlling the stereochemical outcome of reactions is a critical aspect of the synthetic process.

If a chiral building block is used in a reaction with this compound, the resulting product will be a mixture of diastereomers unless the reaction is stereospecific or stereoselective. For example, if a chiral amine is used in a nucleophilic substitution reaction, two diastereomers could be formed. These would need to be separated and their absolute configurations determined.

Asymmetric catalysis provides a powerful tool for controlling the stereochemistry of reactions. Chiral catalysts can be used to favor the formation of one enantiomer over the other. For instance, in a Suzuki coupling reaction, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst can induce enantioselectivity if the coupling reaction creates a new stereocenter.

The study of the stereochemical aspects of derivative synthesis is crucial for understanding the interaction of these molecules with chiral biological systems, such as enzymes and receptors. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Theoretical and Computational Studies on 4,5 Dibromo 3 Chloropyridazine

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules like 4,5-dibromo-3-chloropyridazine. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are routinely employed to optimize the molecular geometry and calculate various electronic properties. chemrxiv.orgmdpi.comresearchgate.net

For this compound, a DFT calculation would begin by determining the lowest energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles. The pyridazine (B1198779) ring is expected to be planar, a characteristic that would be confirmed by frequency calculations showing no imaginary frequencies. nsf.gov The presence of three halogen substituents (two bromine atoms and one chlorine atom) on the pyridazine ring significantly influences its electronic distribution. These electron-withdrawing groups create a highly electron-deficient aromatic system.

Natural Bond Orbital (NBO) analysis is another critical component of these calculations, used to study donor-acceptor interactions and hyperconjugative stability. chemrxiv.orgijcce.ac.ir For this molecule, NBO analysis would reveal the nature of the C-Br, C-Cl, and C-N bonds and quantify the delocalization of electron density within the pyridazine ring and the lone pairs of the nitrogen and halogen atoms.

Table 1: Illustrative Predicted Geometric Parameters for this compound Note: This data is illustrative, based on typical values for related halogenated pyridazines and would be precisely determined by a specific DFT calculation.

| Parameter | Predicted Value (Å or °) | Comment |

|---|---|---|

| C3-Cl Bond Length | ~1.73 Å | Typical C(sp²)-Cl bond length. |

| C4-Br Bond Length | ~1.89 Å | Typical C(sp²)-Br bond length. |

| C5-Br Bond Length | ~1.89 Å | Similar to the C4-Br bond. |

| N1-N2 Bond Length | ~1.34 Å | Characteristic of the pyridazine ring. nsf.gov |

| C3-N2-N1 Angle | ~119° |

Molecular Orbital Analysis and Frontier Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.commdpi.com

For this compound, the HOMO would likely be distributed across the pyridazine ring and the lone pairs of the halogen atoms, while the LUMO would be a π* orbital of the ring system. The strong electron-withdrawing nature of the three halogen atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridazine. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Computational methods like DFT are used to calculate the energies of these frontier orbitals. researchgate.netresearchgate.net These calculations help predict how the molecule will interact with other chemical species; the HOMO is associated with the ability to donate electrons (nucleophilicity), and the LUMO is associated with the ability to accept electrons (electrophilicity). wikipedia.org

Table 2: Predicted Frontier Orbital Properties for Halogenated Heterocycles Note: The values are representative examples from studies on related compounds and serve to illustrate the expected range for this compound.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Pyridazinone | -6.79 | -2.28 | 4.51 | mdpi.com |

| Substituted Pyridazinone | -7.31 | -2.73 | 4.58 | mdpi.com |

| Thienylpyridazine Derivative | -6.14 | -2.70 | 3.44 | mdpi.com |

Prediction of Reactivity and Reaction Mechanisms via Computational Methods

Computational methods are powerful tools for predicting the reactivity and regioselectivity of polyhalogenated heterocycles. nih.gov For this compound, a key question is the relative reactivity of the three carbon-halogen bonds in reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

DFT-based models can calculate the activation energies (ΔG‡) for a reagent to attack each of the halogenated positions (C3, C4, and C5). nih.gov In general, for polyhalogenated pyridazines, cross-coupling reactions are often favored at positions alpha to a nitrogen atom (like C3 and C6). nih.gov However, the specific substitution pattern and the nature of the halogens (Cl vs. Br) are critical. Computational studies on the Diels-Alder reaction of pyridazine itself have shown that theory can successfully predict reaction pathways. nih.gov

For this compound, computational models would likely predict that the C-Br bonds are more reactive than the C-Cl bond in typical palladium-catalyzed couplings, due to the lower bond dissociation energy of C-Br. Between the two C-Br bonds at C4 and C5, electronic effects from the adjacent nitrogen and chlorine atoms would determine the selectivity. Such predictions are invaluable for designing synthetic routes and avoiding the formation of unwanted isomers. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis: As an aromatic heterocyclic system, this compound is expected to be a rigid, planar molecule. Computational frequency calculations performed after geometry optimization would be used to confirm this. The absence of any imaginary (negative) frequencies indicates that the planar structure is a true energy minimum. nsf.gov Therefore, extensive conformational analysis is generally not required for this type of molecule, unlike flexible aliphatic chains.

Tautomerism: Tautomerism is a form of isomerism involving the migration of a proton. For this compound itself, prototropic tautomerism is not a significant consideration as it lacks acidic protons that can readily migrate. However, if the molecule were to be protonated or derivatized (e.g., to form a hydroxypyridazine), tautomeric equilibria would become highly relevant. For example, studies on pyridazin-3(2H)-one show a significant tautomeric equilibrium between the keto (amide) form and the enol (hydroxy) form. researchgate.net Computational studies can accurately predict the relative stabilities of different tautomers in the gas phase and in solution, thereby determining the predominant form under specific conditions. researchgate.netnih.govresearchgate.net These calculations are crucial as the reactivity and biological activity of different tautomers can vary significantly. nih.gov

Spectroscopic Property Predictions for Structural Assignment

Computational chemistry provides indispensable tools for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. aip.org By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. chemrxiv.org For this compound, this would allow for the precise assignment of IR and Raman bands corresponding to C-H, C=N, C-C, C-Cl, and C-Br vibrations. Theoretical spectra are often scaled by an empirical factor to achieve better agreement with experimental results. aip.orgmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir The predicted shifts for the hydrogen and carbon atoms of the pyridazine ring would be compared to experimental data to confirm the structure. The accuracy of these predictions is generally high and provides strong support for structural assignments. ijcce.ac.ir

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies Note: This table illustrates the methodology. The data is based on a representative study of a halogenated pyrazine (B50134) carboxamide. chemrxiv.org

| Assignment | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description of Mode |

|---|---|---|---|

| ν(C-H) | 3105 | 3100 | Aromatic C-H stretch |

| ν(C=N) | 1580 | 1575 | Ring C=N stretching |

| ν(C-Cl) | 750 | 745 | C-Cl stretching |

Solvation Effects and Intermolecular Interactions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects.

Solvation Effects: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the presence of a solvent. researchgate.netjchemrev.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energetics in different solvents. sciencepublishinggroup.comacs.org For this compound, calculations using a PCM would show how properties like dipole moment and the energies of frontier orbitals change from the gas phase to a polar or non-polar solvent, which in turn affects reaction rates and equilibria. researchgate.net

Intermolecular Interactions: In the solid state, molecules of this compound would interact through various non-covalent forces. Given the presence of three halogen atoms and two nitrogen atoms, halogen bonding (C-Br···N or C-Cl···N) and π-π stacking interactions are expected to be significant forces in its crystal lattice. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insight into the crystal packing and stability.

Advanced Spectroscopic and Structural Characterization of 4,5 Dibromo 3 Chloropyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4,5-dibromo-3-chloropyridazine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. nih.gov

The structure of this compound features a single proton attached to the pyridazine (B1198779) ring, which simplifies the ¹H NMR spectrum, expecting to show a single resonance. The chemical shift of this proton is influenced by the electron-withdrawing effects of the three halogen substituents (two bromine, one chlorine) and the two nitrogen atoms in the ring.

Table 1: Predicted NMR Chemical Shift Assignments for this compound This table is predictive, based on typical chemical shifts for halogenated pyridazine systems.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H6 | ¹H | 8.5 - 9.5 | Singlet (s) |

| C3 | ¹³C | 150 - 160 | Singlet (s) |

| C4 | ¹³C | 125 - 135 | Singlet (s) |

| C5 | ¹³C | 120 - 130 | Singlet (s) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure, especially for more complex derivatives. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound itself, COSY would not be informative as there is only one proton. However, for derivatives with adjacent protons, it would reveal their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. In this case, it would show a clear correlation between the C6 carbon and the H6 proton, confirming their direct bond. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. The H6 proton would be expected to show correlations to C4 and C5, providing definitive evidence for the arrangement of substituents on the ring. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. While of limited use for the parent molecule, it is invaluable for determining the stereochemistry and conformation of larger derivatives by showing through-space correlations. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scilit.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄HBr₂ClN₂), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br; ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak cluster, which serves as a clear diagnostic signature.

**Table 2: Calculated Isotopic Distribution for the Molecular Ion [M]⁺ of this compound (C₄HBr₂ClN₂) **

| Ion Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₄H⁷⁹Br₂³⁵ClN₂ | 271.8279 | 50.8 |

| C₄H⁷⁹Br⁸¹Br³⁵ClN₂ | 273.8259 | 100.0 |

| C₄H⁸¹Br₂³⁵ClN₂ | 275.8238 | 49.1 |

| C₄H⁷⁹Br₂³⁷ClN₂ | 273.8250 | 16.5 |

| C₄H⁷⁹Br⁸¹Br³⁷ClN₂ | 275.8229 | 32.5 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to provide detailed structural information. nih.govresearchgate.net The fragmentation of halogenated pyridazines is often initiated by the loss of a halogen radical or a neutral molecule like N₂. nih.govyoutube.com

For this compound, the fragmentation pathways could include:

Loss of a bromine radical (•Br): [M]⁺ → [M - Br]⁺

Loss of a chlorine radical (•Cl): [M]⁺ → [M - Cl]⁺

Ring cleavage with loss of N₂: This is a common fragmentation pathway for pyridazine rings, leading to the formation of a stable, halogenated four-membered ring fragment ion. nih.gov

Sequential loss of halogens: The initial fragment ions can undergo further loss of the remaining halogen atoms.

Analysis of these fragmentation patterns allows for the confirmation of the types and positions of substituents on the pyridazine core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

A crystal structure analysis of this compound would provide unambiguous confirmation of its structure. Key structural parameters that would be determined include:

Bond Lengths: C-C, C-N, C-Cl, and C-Br bond distances.

Bond Angles: The internal angles of the pyridazine ring and the angles involving the substituents.

Planarity: Confirmation of the aromaticity and planarity of the pyridazine ring.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting non-covalent interactions such as halogen bonding (e.g., Br···N, Cl···N) or π–π stacking, which govern the solid-state properties of the material. mdpi.com

While a specific crystal structure for this compound is not publicly documented, studies on related substituted pyridazine and diazaphenothiazine structures have demonstrated the power of this technique in confirming molecular geometry and understanding intermolecular forces. mdpi.comnih.gov

Crystal Packing and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, the crystal packing and intermolecular forces can be inferred from studies on structurally related halogenated heterocycles. The molecular structure, characterized by the electronegative nitrogen atoms and halogen substituents, results in a significant dipole moment, which is a primary driver of its intermolecular interactions.

The packing in the solid state is expected to be dominated by a combination of weak intermolecular forces, including dipole-dipole interactions, van der Waals forces, and potential halogen bonding. In similar halogenated pyridines and pyrazoles, molecules often arrange in patterns that maximize electrostatic attraction and packing efficiency. mdpi.comnih.gov For instance, π–π stacking interactions between the aromatic pyridazine rings of adjacent molecules are highly probable, leading to layered or herringbone motifs. nih.govresearchgate.net The interplanar spacing in such stacks is typically around 3.4 to 3.9 Å. nih.govresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Precise experimental data on bond lengths and angles for this compound are contingent on its crystallographic analysis. However, high-level theoretical calculations, such as Density Functional Theory (DFT), have been successfully used to predict the geometries of related molecules like 3,6-dichloropyridazine (B152260) with high accuracy. researchgate.net Based on these computational studies and data from other pyridazine derivatives, the expected geometric parameters can be estimated.

The pyridazine ring is anticipated to be nearly planar, with minor deviations due to the bulky halogen substituents. The C-Br and C-Cl bond lengths are expected to fall within their typical ranges for aromatic systems. The internal bond angles of the pyridazine ring will likely deviate from the ideal 120° of a perfect hexagon due to the presence of the two adjacent nitrogen atoms and the steric and electronic effects of the halogens. The N-N bond length is a key feature of the pyridazine ring, and in related structures, it is typically shorter than a standard N-N single bond, indicating some degree of double bond character.

Table 1: Predicted Geometric Parameters for a Halogenated Pyridazine Analogue (Note: Data is based on theoretical calculations for related chloropyridazines as a reference model.) researchgate.net

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N-N | ~1.34 Å |

| N-C | ~1.33 Å |

| C-C (within ring) | ~1.39 - 1.41 Å |

| C-Cl | ~1.73 Å |

| C-Br | ~1.88 Å |

| C-H | ~1.08 Å |

| **Bond Angles (°) ** | |

| C-N-N | ~119° |

| N-C-C | ~124° |

| C-C-C | ~117° |

| N-C-Cl | ~115° |

| C-C-Br | ~120° |

The planarity of the ring would result in dihedral angles close to 0° or 180° for the ring atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. americanpharmaceuticalreview.com For this compound, the IR and Raman spectra are expected to be complex but can be interpreted by comparison with related, well-characterized molecules like 3,6-dichloropyridazine and 3,4,5-trichloropyridazine. researchgate.netresearchgate.net The key vibrational modes can be assigned to the pyridazine ring, the C-H bond, and the carbon-halogen bonds.

The high-frequency region of the spectra (above 3000 cm⁻¹) would feature the C-H stretching vibration from the single hydrogen atom on the ring. The region between 1600 and 1000 cm⁻¹ is typically dominated by the pyridazine ring stretching (νC=C, νC=N) and in-plane bending vibrations. The lower frequency region (below 1000 cm⁻¹) is where the characteristic vibrations of the heavier halogen atoms are found. The C-Cl stretching mode is expected to appear in the 800-600 cm⁻¹ range, while the C-Br stretching vibrations will occur at even lower wavenumbers, typically between 600 and 500 cm⁻¹. Out-of-plane bending modes for the ring and C-H bond also appear in the lower frequency region.

Due to the molecule's low symmetry, many vibrational modes are expected to be active in both IR and Raman spectroscopy, although their relative intensities may differ.

Table 2: Expected Principal Vibrational Modes for this compound (Note: Frequencies are estimates based on data from chloropyridazines and general spectroscopic correlations.) researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | 3100 - 3000 | Medium | Medium |

| C=N / C=C Ring Stretches | 1600 - 1300 | Strong | Strong |

| Ring In-Plane Bending | 1300 - 1000 | Medium-Strong | Medium |

| C-H In-Plane Bending | 1200 - 1100 | Medium | Weak |

| C-H Out-of-Plane Bending | 900 - 800 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| C-Br Stretch | 600 - 500 | Strong | Strong |

| Ring Torsional Modes | < 400 | Weak | Medium |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. tanta.edu.eg The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions, which are typical for aromatic heterocyclic compounds. libretexts.org

The pyridazine ring contains a conjugated π-system and nitrogen atoms with non-bonding electron pairs (lone pairs). The promotion of an electron from a π bonding orbital to a π* antibonding orbital gives rise to intense π→π* absorption bands. youtube.com The transition of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to a π* antibonding orbital results in a less intense n→π* absorption band, which typically appears at a longer wavelength (lower energy) than the π→π* transitions. youtube.com

For the parent pyridazine molecule, these transitions occur in the UV region. The introduction of halogen substituents (Br and Cl) is known to act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to their electron-donating resonance effect and the extension of the conjugated system. Therefore, this compound is expected to absorb at slightly longer wavelengths compared to unsubstituted pyridazine.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

| π → π | π (HOMO) → π (LUMO) | 250 - 300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (N lone pair) → π (LUMO) | 300 - 350 nm | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

The exact position and intensity of these bands are also influenced by the solvent environment, with polar solvents often causing shifts in the absorption maxima.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyridazine (B1198779) Functionalization

The direct functionalization of the pyridazine ring is a challenging yet highly desirable transformation in organic synthesis. nih.govbeilstein-journals.org The electron-deficient nature of the pyridazine ring makes traditional electrophilic substitution reactions difficult. nih.govbeilstein-journals.org Consequently, the development of novel catalytic systems is a major focus of current research.

Transition-metal and rare-earth metal-catalyzed C-H functionalization has emerged as a powerful tool for creating diverse pyridazine derivatives. nih.govbeilstein-journals.org These methods allow for the direct introduction of various functional groups, such as alkyl, aryl, and heteroaryl moieties, onto the pyridazine scaffold. nih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, have been successfully employed to synthesize π-conjugated pyridazine-based molecules with interesting optical and electronic properties. mdpi.com

Recent advancements also include the use of N-activating groups, such as N-amino or N-alkoxy pyridiniums, to control the regioselectivity of radical addition reactions, offering pathways to previously inaccessible isomers. nih.gov The development of organophotocatalysts is another promising area, enabling C-H functionalization and isomerization reactions under mild conditions. researchgate.net Future research will likely focus on discovering more efficient, selective, and versatile catalytic systems, including those that can functionalize specific positions on the pyridazine ring with high precision. nih.govacs.org

Exploration of Green Chemistry Approaches in Pyridazine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyridazine derivatives, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Researchers are exploring a variety of sustainable techniques to create these valuable compounds. nih.gov

Key green chemistry approaches include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org

Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, improving atom economy and reducing waste. rasayanjournal.co.innih.gov

Use of green solvents: Ionic liquids and other environmentally benign solvents are being investigated as alternatives to traditional volatile organic compounds. sioc-journal.cn

These greener methods not only offer environmental benefits but can also lead to more efficient and cost-effective production of pyridazine derivatives. rasayanjournal.co.innih.gov

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is gaining traction in the synthesis of pyridazines and other heterocyclic compounds. numberanalytics.commdpi.com This technology offers several advantages over traditional batch synthesis, including improved control over reaction parameters, enhanced safety, and greater scalability. numberanalytics.commdpi.com

Advanced Materials Science Applications

The unique electronic properties of the pyridazine ring make it an attractive building block for advanced materials. nih.govheeneygroup.comrsc.org Researchers are actively exploring the incorporation of pyridazine moieties into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) for a variety of applications.

Polymers: Pyridazine-based polymers are being investigated for their potential in organic solar cells and other electronic devices. nih.gov The electron-withdrawing nature of the pyridazine core can be tuned to optimize the electronic properties of conjugated polymers. nih.govheeneygroup.comrsc.org Additionally, pyridazine-containing polymers have shown promise for applications requiring specific fluorescence and antimicrobial properties. mdpi.com Bio-based pyridazine compounds are also being explored as sustainable feedstocks for high-performance polymers with enhanced thermal stability and flame retardancy. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. Pyridazine-based ligands have been used to construct MOFs with interesting structural diversity and functional properties. nih.govrsc.orgiucr.org These materials have potential applications in gas storage, separation, and catalysis. nih.govrsc.orgnih.gov For example, lanthanide-based MOFs incorporating pyridazine-dicarboxylic acid have demonstrated capabilities in luminescent sensing and photocatalysis. nih.gov

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with extended, covalently bonded structures. Pyridine-based COFs have been designed for applications such as selective metal ion detection and removal, and photocatalysis. rsc.orgresearchgate.netnih.govbohrium.comnih.gov The incorporation of pyridazine units into COF structures could lead to new materials with tailored electronic and catalytic properties for applications in environmental remediation and energy. bohrium.comnih.gov

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic methodologies is becoming an increasingly powerful strategy in the design and development of new pyridazine derivatives. mdpi.com Computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential properties of target molecules before they are synthesized in the lab. nih.gov

This synergistic approach allows for:

Rational design of novel compounds: Computational modeling can help predict the properties of new pyridazine derivatives, guiding synthetic efforts toward molecules with desired characteristics.

Understanding reaction mechanisms: Theoretical calculations can elucidate the pathways of chemical reactions, helping to optimize reaction conditions and improve yields. rsc.org

Predicting spectroscopic and electronic properties: Computational methods can be used to calculate properties such as UV-vis absorption spectra and molecular orbital energy levels, which can be correlated with experimental data. mdpi.comheeneygroup.com

By combining the predictive power of computational chemistry with the practical capabilities of synthetic chemistry, researchers can accelerate the discovery and development of new pyridazine-based compounds with tailored functionalities.

Challenges and Opportunities in Halogenated Heterocycle Chemistry

The chemistry of halogenated heterocycles, including pyridazines, presents both significant challenges and exciting opportunities. mdpi.comnih.gov Halogen atoms can profoundly influence the physical, chemical, and biological properties of a molecule, making them valuable substituents in drug design and materials science. rsc.org

Challenges:

Selective Halogenation: Achieving regioselective halogenation of heterocyclic rings can be difficult due to the presence of multiple reactive sites. researchgate.net

Harsh Reaction Conditions: Many traditional halogenation methods require harsh reagents and conditions, which can be incompatible with sensitive functional groups and raise environmental concerns. rsc.org

Synthesis of Polyhalogenated Compounds: The controlled synthesis of molecules containing multiple different halogen atoms remains a significant synthetic hurdle. researchgate.net

Opportunities:

Development of Milder and More Selective Methods: There is a growing need for new synthetic methods that allow for the precise and selective introduction of halogen atoms under mild conditions. mdpi.comrsc.org

Late-Stage Functionalization: The ability to introduce halogen atoms at a late stage in a synthetic sequence is highly desirable for the rapid generation of compound libraries for drug discovery. nih.gov

Exploitation of Halogen Bonding: The directional and specific nature of halogen bonds is being increasingly recognized and utilized in crystal engineering and medicinal chemistry. rsc.org

Enzymatic Halogenation: Biocatalytic approaches using halogenase enzymes offer the potential for highly selective and environmentally friendly halogenation reactions. rsc.org

Overcoming the challenges in halogenated heterocycle chemistry will open up new avenues for the design and synthesis of novel pyridazine derivatives with enhanced properties and functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.